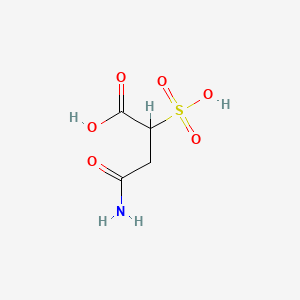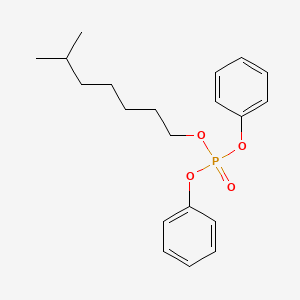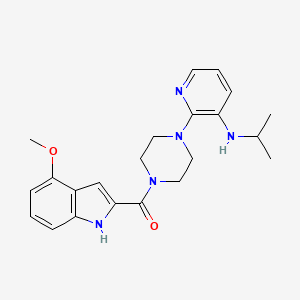
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) is a complex organometallic compound This compound features a unique combination of cyclopentadienyl, diphenylphosphane, palladium, and iron components, making it a subject of interest in various fields of chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cyclopentadienyl ligands to iron and palladium centers. One common method includes the reaction of cyclopenta-1,4-dien-1-yl(diphenyl)phosphane with a palladium(II) chloride precursor in the presence of an iron(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under stringent conditions to maintain purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, is essential to obtain the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(III) species.
Reduction: Reduction reactions can occur at the palladium center, converting palladium(II) to palladium(0).
Substitution: Ligand substitution reactions are common, where the diphenylphosphane ligands can be replaced by other phosphane ligands or donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, or other hydride donors.
Substitution Reagents: Various phosphane ligands, amines, or other donor molecules.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce palladium(0) species. Substitution reactions typically result in new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions. Its unique structure allows for efficient electron transfer and stabilization of reactive intermediates.
Biology
While direct biological applications are less common, derivatives of this compound may be explored for their potential in bioinorganic chemistry, particularly in the study of metalloenzymes and their synthetic analogs.
Medicine
Research into the medicinal applications of this compound is ongoing, with potential uses in drug delivery systems and as a component of metal-based drugs. Its ability to coordinate with various ligands makes it a candidate for targeted therapy.
Industry
In industry, this compound is valuable in the production of electronic materials and as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The cyclopentadienyl and diphenylphosphane ligands create a stable environment for the metal centers, facilitating various catalytic processes. The palladium center is particularly active in cross-coupling reactions, while the iron center can participate in redox reactions.
Molecular Targets and Pathways
The primary molecular targets are the substrates involved in the catalytic reactions. The pathways include electron transfer processes and the formation of reactive intermediates that lead to the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)ferrocene: A similar compound with two diphenylphosphane ligands coordinated to an iron center.
Palladium(II) chloride complexes: Various palladium(II) chloride complexes with different ligands.
Cyclopentadienyl iron complexes: Compounds with cyclopentadienyl ligands coordinated to iron.
Uniqueness
The uniqueness of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; cyclopenta-2,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron(2+) lies in its combination of palladium and iron centers with cyclopentadienyl and diphenylphosphane ligands. This combination provides a versatile platform for various catalytic and electronic applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features
Propriétés
Formule moléculaire |
C34H28Cl2FeP2Pd |
|---|---|
Poids moléculaire |
731.7 g/mol |
Nom IUPAC |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1-7,9-13H,8H2;1-13,17H;2*1H;;/q2*-1;;;2*+2/p-2 |
Clé InChI |
LUZGLBQQBMYWJR-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC(=[C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2C=CC=[C-]2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















